8-Ethyl Irinotecan

説明

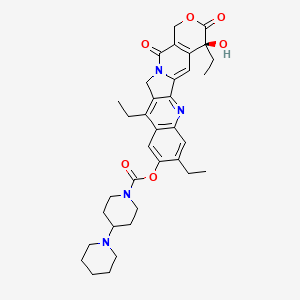

8-Ethyl Irinotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. It is primarily used as an anti-cancer agent, particularly in the treatment of colorectal cancer and small cell lung cancer. The compound functions as a topoisomerase I inhibitor, interfering with DNA replication and transcription, leading to cell death .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl Irinotecan involves several key steps:

Preparation of 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin: This intermediate is synthesized by reacting camptothecin with piperidine derivatives.

Selective Ethylation: The intermediate is then selectively ethylated at the 7-position to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical use .

化学反応の分析

Types of Reactions: 8-Ethyl Irinotecan undergoes various chemical reactions, including:

Hydrolysis: Conversion to its active metabolite, SN-38, through hydrolysis by carboxylesterase enzymes.

Oxidation and Reduction: Metabolism in the liver involves oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in physiological conditions (pH 7.4, 37°C) in the presence of carboxylesterase.

Oxidation: Requires cytochrome P450 enzymes and occurs in the liver.

Major Products:

SN-38: The active metabolite formed through hydrolysis.

Oxidized Metabolites: Various oxidized forms produced during liver metabolism.

科学的研究の応用

8-Ethyl Irinotecan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study topoisomerase I inhibition and DNA interaction.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Extensively used in clinical trials for cancer treatment, particularly in combination therapies for colorectal and small cell lung cancer.

作用機序

8-Ethyl Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By forming a stable complex with topoisomerase I and DNA, this compound prevents the re-ligation of single-strand breaks, leading to double-strand breaks and ultimately cell death. The active metabolite, SN-38, is significantly more potent and contributes to the compound’s cytotoxic effects .

類似化合物との比較

Topotecan: Another topoisomerase I inhibitor used in cancer treatment.

Camptothecin: The natural precursor from which 8-Ethyl Irinotecan is derived.

SN-38: The active metabolite of this compound with higher potency.

Uniqueness: this compound is unique due to its enhanced water solubility and reduced toxicity compared to camptothecin. Its ability to be converted into the highly potent SN-38 makes it a valuable chemotherapeutic agent .

生物活性

8-Ethyl Irinotecan, an analog of the established chemotherapeutic agent Irinotecan, has garnered attention due to its potential biological activity and therapeutic implications in cancer treatment. This compound is primarily recognized as an impurity of Irinotecan hydrochloride and has been investigated for its pharmacological properties, particularly in relation to its active metabolite, SN-38 (7-ethyl-10-hydroxy-camptothecin).

Irinotecan is a prodrug that requires metabolic activation to exert its anticancer effects. The conversion of Irinotecan to SN-38 is primarily facilitated by carboxylesterases (CES), particularly human carboxylesterase-2 (hCE-2), which demonstrates higher affinity and efficiency compared to other isoforms such as hCE-1. The activation process occurs predominantly in the liver, where irinotecan undergoes hydrolysis to yield SN-38, a potent inhibitor of topoisomerase I, crucial for DNA replication and repair in cancer cells .

Biological Activity

The biological activity of this compound can be summarized through various studies focusing on its efficacy and safety profile in comparison to Irinotecan:

Efficacy Studies

- Cell Line Sensitivity : Research indicates that this compound exhibits enhanced cytotoxicity in colorectal cancer cell lines compared to Irinotecan alone. For instance, HT29 cells overexpressing hCE-2 showed a significant increase in sensitivity to both Irinotecan and its metabolites, suggesting that the presence of this compound may contribute to the overall therapeutic effect by enhancing SN-38 levels .

- Combination Therapies : In preclinical studies, this compound has been evaluated in combination with other agents like PHY-906, which enhances the anticancer activity of Irinotecan while mitigating adverse effects such as weight loss and toxicity. These combinations are being explored for their potential to improve patient outcomes in clinical settings .

Safety Profile

The safety profile of this compound appears favorable; however, it is essential to consider its pharmacokinetics:

- Metabolism : Like Irinotecan, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of less active metabolites. This metabolic pathway is crucial as it influences both efficacy and toxicity profiles .

- Adverse Effects : Clinical observations suggest that while this compound can enhance therapeutic efficacy, careful monitoring for side effects typical of topoisomerase inhibitors (e.g., diarrhea, neutropenia) remains necessary.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have documented the clinical application of this compound:

- Phase I Trials : Early-phase trials indicated that patients receiving formulations containing this compound showed promising results in tumor reduction with manageable side effects .

- Comparative Studies : Comparative analyses between patients treated with standard Irinotecan versus those receiving formulations including this compound demonstrated improved outcomes in terms of tumor response rates and overall survival metrics.

特性

IUPAC Name |

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKWXGPJFJGZSM-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730723 | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947687-02-7 | |

| Record name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947687-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ethyl irinotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-ETHYL IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。